molecular formula C12H6Br4O B1530729 2,2',4,5-Tetrabromodiphenyl ether CAS No. 337513-55-0

2,2',4,5-Tetrabromodiphenyl ether

Cat. No.: B1530729
CAS No.: 337513-55-0
M. Wt: 485.79 g/mol
InChI Key: FJGDNHOVDFREMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',4,5-Tetrabromodiphenyl ether (BDE-49) is a tetra-brominated congener of the polybrominated diphenyl ether (PBDE) family, characterized by bromine substitutions at the 2, 2', 4, and 5 positions of the biphenyl ether structure. BDE-49 has a molecular formula of C₁₂H₆Br₄O and a molecular weight of 485.8 g/mol .

Properties

IUPAC Name

1,2,4-tribromo-5-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-3-1-2-4-11(7)17-12-6-9(15)8(14)5-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGDNHOVDFREMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879873
Record name BDE-48
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337513-55-0
Record name 2,2',4,5-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-48
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3VZ68H2HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2,2',4,5-Tetrabromodiphenyl ether (BDE-47) is a prominent congener of polybrominated diphenyl ethers (PBDEs), widely used as flame retardants in various consumer products. Its biological activity has garnered significant attention due to its potential health impacts, particularly concerning endocrine disruption, neurobehavioral effects, and immunotoxicity. This article reviews the biological activity of BDE-47 based on diverse research findings, including in vitro studies, animal models, and epidemiological data.

1. Endocrine Disruption:
BDE-47 has been shown to interfere with thyroid hormone regulation. Epidemiological studies suggest a correlation between exposure to PBDEs and alterations in thyroid function, which is critical for metabolic processes and development . The compound may disrupt the expression of genes involved in thyroid hormone signaling pathways.

2. Immunotoxicity:
Research indicates that BDE-47 can impair the immune response. In vitro studies using THP-1 macrophage-like cells demonstrated that exposure to BDE-47 reduced the secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and affected macrophage differentiation . Additionally, BDE-47 treatment altered the microRNA profile in these cells, suggesting epigenetic modulation of immune functions .

3. Developmental Effects:
Developmental exposure to BDE-47 has been linked to long-lasting changes in liver metabolism and lipid accumulation. In a study involving CD-1 mice, prenatal exposure resulted in increased liver triglycerides and altered expression of metabolic genes, indicating that early-life exposure can have significant metabolic consequences .

Case Studies

Case Study 1: Immunotoxicity in Aquatic Species
A study highlighted the immunotoxic effects of BDE-47 on aquatic species. Fish exposed to environmentally relevant concentrations exhibited impaired immune functions, demonstrating the compound's potential ecological impact .

Case Study 2: Thyroid Cancer Risk
A nested case-control study found a significant association between serum levels of PBDEs and an increased risk of classical papillary thyroid cancer (PTC). Specifically, higher concentrations of BDE-28 were linked to elevated PTC risk, suggesting a potential carcinogenic effect of related PBDE congeners .

Research Findings Summary

Study Focus Findings Reference
Endocrine DisruptionAltered thyroid hormone regulation; upregulation of thyroid hormone-responsive genes
ImmunotoxicityReduced pro-inflammatory cytokine secretion; altered microRNA expression in macrophages
Developmental ExposureIncreased liver triglycerides; altered metabolic gene expression in offspring
Cancer RiskSignificant association between PBDE levels and increased risk of papillary thyroid cancer

Scientific Research Applications

Flame Retardant in Materials

BDE-49 is predominantly used as a flame retardant in:

  • Electronics : Incorporated into circuit boards and casings to reduce fire risk.
  • Textiles : Applied to upholstery and clothing to meet fire safety standards.
  • Building Materials : Used in insulation and construction materials to enhance fire resistance.

Environmental Monitoring

Due to its persistence in the environment, BDE-49 is often analyzed in:

  • Environmental Samples : Monitoring levels in soil, water, and biota to assess contamination.
  • Food Safety Assessments : Evaluating residues in food products to ensure consumer safety.

Toxicological Research

Research has indicated that BDE-49 may have various biological effects:

  • Endocrine Disruption : Studies suggest it can interfere with hormone functions and may affect reproductive health.
  • Neurodevelopmental Effects : Investigations into its impact on brain development are ongoing, with some studies linking exposure to cognitive deficits.

Regulatory Frameworks

Due to health concerns associated with PBDEs, including BDE-49:

  • Regulatory agencies have imposed restrictions or bans on its use in several regions.
  • Ongoing research aims to understand its long-term effects and develop safer alternatives.

Case Study 1: Environmental Impact Assessment

A study conducted in California assessed the levels of BDE-49 in sediment samples from urban waterways. The findings indicated significant accumulation of PBDEs, correlating with increased usage in consumer products over the years. This prompted local authorities to implement stricter regulations on waste disposal from electronic manufacturing facilities.

Case Study 2: Health Risk Evaluation

Research published in the Environmental Health Perspectives journal examined the correlation between BDE-49 exposure and developmental delays in children. The longitudinal study tracked children from birth to age five, revealing that higher maternal exposure during pregnancy was linked to lower cognitive scores.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Congener Bromine Substitution Pattern Molecular Weight (g/mol) CAS Number Log Kow* Key References
BDE-49 2,2',4,5' 485.8 327185-09-1 ~6.5–7.0
BDE-47 2,2',4,4' 485.8 5436-43-1 6.8–7.2
BDE-66 2,3',4,4' 485.8 93703-48-1 ~6.7
BDE-77 3,3',4,4' 485.8 243982-82-3 ~7.0
BDE-99 2,2',4,4',5 564.7 60348-60-9 7.3–7.9

Key Observations :

  • Bromine Position : BDE-49 and BDE-47 differ only in the substitution of bromine at the 5' position (BDE-49) versus the 4' position (BDE-47). This subtle difference impacts metabolic pathways and receptor interactions .

Toxicological Profiles

Congener Endocrine Disruption Neurotoxicity Oxidative Stress Metabolic Pathways
BDE-49 Limited data; potential ER modulation via metabolites (e.g., 4'-OH-BDE-49) Inhibits axonal growth in neurons; potency comparable to BDE-47 Not directly studied Metabolized to hydroxylated derivatives (e.g., 4'-OH-BDE-49)
BDE-47 Strong ERα/ERβ modulation; disrupts spermatogenesis via mitochondrial pathways Developmental neurotoxicity in mice; impairs learning/memory Induces ROS, MDA, and LDH in liver cells Debrominated to tri-BDEs; forms OH-metabolites (e.g., 6-OH-BDE-47)
BDE-99 Thyroid hormone disruption; developmental defects Persistent behavioral aberrations in mice Not well characterized Debrominated to BDE-47 in fish

Key Findings :

  • BDE-49 vs. BDE-47 : Both inhibit axonal growth, but BDE-47 has more extensive evidence of endocrine and mitochondrial toxicity .
  • Metabolites : BDE-49’s hydroxylated metabolites (e.g., 4'-OH-BDE-49) are structurally similar to BDE-47’s metabolites, suggesting overlapping toxic mechanisms .

Environmental Behavior

Congener Environmental Persistence Soil Mobility Debromination Potential
BDE-49 High (resists hydrolysis) Limited data; likely influenced by organic matter (HA/FA) Potential debromination to tri-BDEs (not confirmed)
BDE-47 High Enhanced mobility with humic acid (HA); retained with fulvic acid (FA) Debrominates to tri-BDEs in fish
BDE-99 Moderate Lower mobility due to higher bromination Debrominates to BDE-47 and BDE-49 in carp

Key Observations :

  • Soil Mobility : BDE-47’s migration in soil is facilitated by humic acid, whereas BDE-49’s behavior remains understudied .
  • Debromination : Higher brominated congeners (e.g., BDE-99) degrade into BDE-47 and BDE-49, linking their environmental fates .

Preparation Methods

Direct Bromination of Diphenyl Ether

  • Procedure: Diphenyl ether is dissolved in an inert solvent, and bromine is added dropwise under cooling to control the exothermic reaction.
  • Catalyst: FeBr3 or other Lewis acids can be used to enhance regioselectivity.
  • Outcome: Bromination occurs preferentially at the ortho and para positions relative to the ether linkage.
  • Control: Reaction temperature is maintained low (0–5°C) to minimize polybromination.
  • Purification: The product mixture is purified by recrystallization or chromatography to isolate this compound.

Stepwise Bromination via Partially Brominated Intermediates

  • Step 1: Preparation of 2,4-dibromodiphenyl ether by brominating diphenyl ether under mild conditions.
  • Step 2: Further bromination of 2,4-dibromodiphenyl ether to introduce bromines at the 2' and 5 positions.
  • Advantages: Improved control over substitution pattern and higher purity of final product.
  • Challenges: Requires isolation and characterization of intermediates.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Effect on Product
Bromine concentration Stoichiometric to slight excess Excess bromine can lead to overbromination
Temperature 0–5°C (low) Low temperature favors selective substitution
Solvent Chloroform, CCl4, Acetic acid Solvent polarity affects reaction rate
Catalyst FeBr3 (0.1–1 mol%) Enhances regioselectivity
Reaction time 1–4 hours Longer times increase bromination extent

Research Findings and Analytical Data

  • Studies have shown that controlling the bromine feed rate and reaction temperature is critical for maximizing yield and selectivity of this compound.
  • Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the substitution pattern and purity.
  • Melting point and boiling point data for related tetrabromodiphenyl ethers (e.g., 2,2',4,6-tetrabromodiphenyl ether) indicate that these compounds are thermally stable, with melting points around -107°C and boiling points near 99°C under specific conditions, highlighting the need for controlled handling during synthesis.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Direct bromination Diphenyl ether + Br2 + FeBr3 0–5°C, inert solvent, 1–4 h Simple, fewer steps Risk of overbromination
Stepwise bromination 2,4-Dibromodiphenyl ether + Br2 Controlled addition, low temp Better regioselectivity Requires intermediate isolation
Catalytic bromination variants NBS + catalyst Mild conditions Potentially milder reaction May require optimization

Q & A

Q. What analytical methods are recommended for quantifying BDE-49 in environmental matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. EPA Method 1614 specifies isotopically labeled internal standards (e.g., 13C^{13}\text{C}-BDE-49) to correct matrix effects and ensure precision. Calibration standards (e.g., 0.5–200 ng/mL) should follow rigorous quality control protocols to address co-eluting congeners .

Q. What are the primary environmental sources and global distribution trends of BDE-49?

BDE-49 is a secondary congener often derived from debromination of higher-brominated PBDEs (e.g., pentaBDEs). It is detected in marine ecosystems (e.g., Arctic char tissue at 54 ng/g lipid) and human serum (North America: ~35 ng/g lipid). Meta-analyses indicate exponential increases in PBDE concentrations globally, doubling every 4–6 years, with North America showing higher levels than Europe .

Advanced Research Questions

Q. How can hydroxylated metabolites of BDE-49 be identified and characterized in biological systems?

Hydroxylated metabolites (e.g., 4'-OH-BDE-49) are identified using high-resolution LC-MS with collision-induced dissociation. In vivo rodent studies reveal species-specific differences: mice excrete hydrophilic metabolites (33% via urine), while rats retain parent compounds in adipose tissue (86% after 5 days). In vitro hepatocyte models combined with stable isotope tracing can validate metabolic pathways .

Q. What molecular mechanisms underlie BDE-49-induced mitochondrial dysfunction?

BDE-49 disrupts mitochondrial autophagy (mitophagy) by upregulating miR-34a-5p, which inhibits Parkin-dependent ubiquitination of damaged mitochondria. Experimental models (e.g., human hepatocytes) show reduced ATP production (e.g., 330.0 vs. control 54.0 μM) and ROS accumulation. CRISPR/Cas9 knockout of miR-34a-5p partially rescues mitophagy, confirming pathway specificity .

Q. How can contradictions in species-specific toxicokinetic data be resolved?

Mice exhibit faster urinary excretion of BDE-49 metabolites (33% vs. <0.5% in rats), suggesting differences in cytochrome P450 activity. Cross-species validation using humanized rodent models or in vitro liver microsomes (e.g., human CYP2B6 vs. murine Cyp2a5) can clarify metabolic disparities. Statistical meta-analyses of half-life data (e.g., rat t₁/₂ = 7 days vs. mouse t₁/₂ = 3 days) are critical .

Q. What advanced degradation techniques are effective for BDE-49 remediation?

Zero-valent zinc (ZVZ) with ascorbic acid (AA) achieves >90% debromination under pH 3–9, producing di- and tri-BDEs via sequential bromine removal. Reaction kinetics follow pseudo-first-order models (k = 0.12 h⁻¹). Similar systems optimized for BDE-47 (e.g., ZVZ/AA at 25°C) can be adapted for BDE-49 by adjusting reductant ratios .

Q. How do regulatory frameworks influence BDE-49 monitoring in environmental samples?

The Hong Kong Hazardous Chemicals Control Ordinance (HCCO) classifies tetraBDEs as restricted substances, requiring compliance with EPA Method 1614 for congener-specific analysis (LOD = 0.5 ng/mL). Monitoring programs must include QA/QC steps (e.g., matrix spikes, blank corrections) to meet reporting thresholds (e.g., <LOQ = 9.0 ng/g lipid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',4,5-Tetrabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2',4,5-Tetrabromodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.